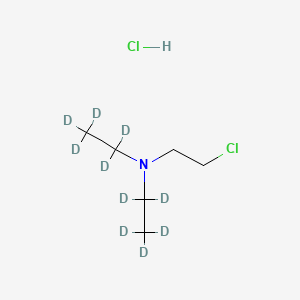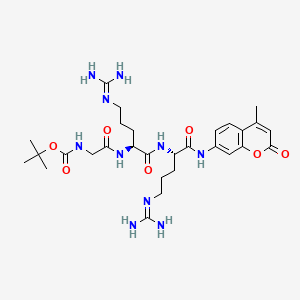
Difluorooxalatoborato de litio
Descripción general
Descripción
Lithium difluoro(oxalato)borate (LiDFOB) is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is a B-containing lithium salt, which has been utilized as a functional additive for Li||LiNi 0.85 Co 0.1 Mn 0.05 O 2 (NCM85) batteries .
Synthesis Analysis
A new two-step synthetic method was successfully developed to simplify the recrystallization process of lithium difluoro(oxalato)borate (LiDFOB) .
Chemical Reactions Analysis
LiDFOB plays a dual role on the electrode|electrolyte interphase formation in a LiNi 0.83 Mn 0.05 Co 0.12 O 2 ||graphite cell. It can not only be reduced on the graphite negative electrode but also oxidized on the nickel-rich oxide LiNi 0.83 Mn 0.05 Co 0.12 O 2 positive electrode .
Aplicaciones Científicas De Investigación
Aditivo de electrolito para LIB de alto voltaje
LiDFOB sirve como un aditivo de electrolito multifuncional, particularmente en LIBs de alto voltaje. Estas baterías a menudo combinan cátodos de LiNi₀.₅Mn₁.₅O₄ (LNMO) con ánodos de Li₄Ti₅O₁₂ (LTO). Sin embargo, los desafíos surgen de la baja densidad energética del LTO y la necesidad de abordar los problemas relacionados tanto con el ánodo como con el cátodo. LiDFOB aborda estos desafíos mediante:
- La formación de revestimientos superficiales superiores tanto en ánodos de LTO como en cátodos de LNMO. Como resultado, las baterías LNMO // LTO que incorporan LiDFOB exhiben un excelente rendimiento general a un voltaje de operación de hasta 3.50 V, superando a las contrapartes que utilizan otras estrategias .
Mejora de la retención de capacidad y potencia
Cuando se agrega a los electrolitos basados en LiFP₆, LiDFOB mejora significativamente la retención de capacidad y la retención de potencia en las células de iones de litio. Incluso pequeñas cantidades de LiDFOB conducen a un rendimiento mejorado, lo que lo convierte en un aditivo funcional prometedor .
Estabilización térmica y formación de SEI
LiDFOB actúa como un agente estabilizador térmico y contribuye a la formación de una interfaz de electrolito sólido (SEI) en las baterías de iones de litio. La SEI es crucial para la estabilidad y el rendimiento de la batería, y LiDFOB ayuda en su formación .
Mejora de la estabilidad del ciclo
En las células LiNi₀.₈₃Mn₀.₀₅Co₀.₁₂O₂ || grafito, LiDFOB juega un doble papel. Ayuda a formar una interfase estable electrodo / electrolito, reduciendo la polarización y mejorando la estabilidad del ciclo. Esta propiedad es esencial para la vida útil prolongada de la batería .
Impulsar la cinética de almacenamiento de Li-Ion
LiDFOB, cuando se utiliza como aditivo de electrolito, genera películas protectoras SEI en ánodos de Li₃VO₄ (LVO). Estas películas son densas, uniformes, estables y ricas en LiF. Como resultado, la cinética de almacenamiento de Li-ion se mejora, lo que contribuye a un mejor rendimiento de la batería .
Aplicaciones potenciales más allá de LIBs
Si bien la mayoría de las investigaciones se centran en LIBs, las propiedades multifuncionales de LiDFOB pueden encontrar aplicaciones más allá de las baterías. Las investigaciones adicionales podrían explorar su potencial en otros sistemas de almacenamiento de energía o incluso en catálisis.
En resumen, el difluorooxalatoborato de litio exhibe una notable versatilidad, lo que lo convierte en un candidato prometedor para mejorar el rendimiento de la batería y potencialmente revolucionar las tecnologías de almacenamiento de energía. Los investigadores continúan explorando sus aplicaciones, y su impacto puede extenderse más allá del ámbito de las baterías de iones de litio.
Mecanismo De Acción
Target of Action
Lithium difluoro(oxalato)borate (LiDFOB) primarily targets the anode and cathode interfaces in lithium-ion batteries . It plays a crucial role in enhancing the stability of these interfaces .
Mode of Action
LiDFOB interacts with its targets through a process of preferential reduction and oxidation decomposition . This leads to the formation of a robust and highly electronically insulating boron-rich interfacial film on the surface of both the lithium anode and the cathode . The presence of boron elements in the cathode-electrolyte interfacial film, such as BF3, BF2OH, and BF2OBF2 compounds, can coordinate with the lattice oxygen of the cathode, forming strong coordination bonds .
Biochemical Pathways
The action of LiDFOB affects the pathways related to the formation of the solid electrolyte interphase (SEI) on the anode and cathode surfaces . The addition of LiDFOB is beneficial to form a dense, uniform, stable, and lithium fluoride (LiF)-richer SEI . This SEI effectively suppresses the consumption of active lithium and the severe decomposition of the electrolyte .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiDFOB, we can discuss its behavior in the battery system. LiDFOB is a thermally stable salt and an electrolytic additive for lithium-ion batteries . It facilitates the formation of a stable solid electrolyte interphase (SEI) on the negative electrode .
Result of Action
The action of LiDFOB results in significant improvements in the performance of lithium-ion batteries. It helps to significantly alleviate lattice oxygen loss and mitigate detrimental structural degradation of the cathode . As a result, batteries cycled in LiDFOB-containing electrolyte display superior capacity retention . For instance, Li3VO4-based anodes exhibit a much higher capacity and excellent long-term cycling stability when cycled in 1 wt% LiDFOB addition electrolyte .
Action Environment
The action of LiDFOB is influenced by environmental factors such as temperature. It is a thermally stable salt, making it suitable for use in various temperature conditions . Furthermore, the generated SEI can inhibit the further decomposition of electrolytes and maintain the morphology of the anode during charge/discharge processes .
Safety and Hazards
Direcciones Futuras
The utilization of LiDFOB in Li||NCM85 batteries has shown promising results, with superior capacity retention of 74% after 300 cycles, even at a high charge cut-off voltage of 4.6 V . Future research could focus on further understanding the electrolyte properties of ultralow concentration electrolytes of LiDFOB in standard carbonate solvents .
Propiedades
IUPAC Name |
lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BF2O4.Li/c4-3(5)8-1(6)2(7)9-3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDDCIKGDMDORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]1(OC(=O)C(=O)O1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BF2LiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026445 | |
| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
409071-16-5 | |
| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium difluoro(oxalato)borate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



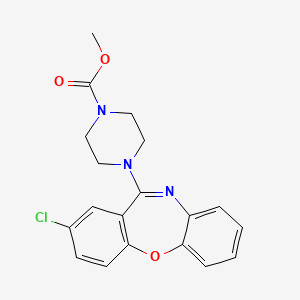
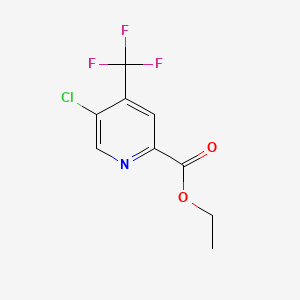



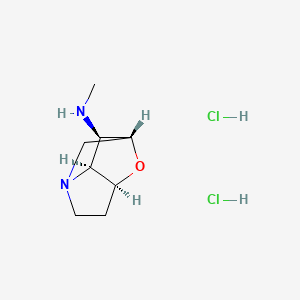

![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)
![6H-Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)
